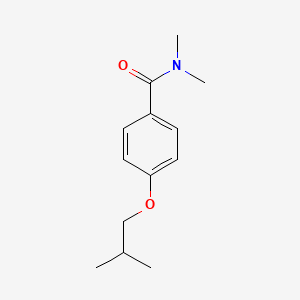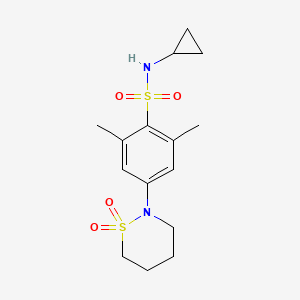![molecular formula C16H15Cl2N3O2 B5057333 N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B5057333.png)
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide, also known as AD198, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes and is often overexpressed in cancer cells. In
Wirkmechanismus
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. This leads to the degradation of many client proteins that are important for cancer cell survival, including oncogenic signaling proteins, transcription factors, and cell cycle regulators. This ultimately leads to cancer cell death.
Biochemical and physiological effects:
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide is that it has been extensively studied for its potential use in cancer treatment, with many preclinical studies demonstrating its anti-cancer activity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for research on N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide. One area of research could be to determine its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research could be to develop more potent and selective inhibitors of HSP90 that may have fewer off-target effects. Additionally, further research is needed to determine the optimal dosing and administration schedule for N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide in clinical trials.
Synthesemethoden
The synthesis of N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide involves several steps, starting with the reaction of 2,2-dichloroethylamine hydrochloride with 4-nitrobenzoic acid to produce 4-nitrobenzamide. This compound is then reacted with aniline in the presence of sodium hydride to produce N-(4-nitrobenzoyl)aniline. The final step involves the reduction of this compound with iron powder in the presence of hydrochloric acid to produce N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of HSP90, which is involved in the regulation of many cellular processes and is often overexpressed in cancer cells. Inhibition of HSP90 can lead to the degradation of many client proteins that are important for cancer cell survival, making it a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-13(18)14(20-15(22)11-7-3-1-4-8-11)21-16(23)19-12-9-5-2-6-10-12/h1-10,13-14H,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOZOMPYOWSPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5057253.png)
![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5057300.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5057306.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)

amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
![methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride](/img/structure/B5057338.png)
![N-(2,5-dimethylphenyl)-N'-[3-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B5057346.png)

